molecular formula C13H17ClN2O2 B8150136 Ethyl 6-chloro-4-(cyclopentylamino)nicotinate

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate

Cat. No.: B8150136
M. Wt: 268.74 g/mol
InChI Key: VQLZBDNSTVDLTD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O₂ It is a derivative of nicotinic acid, featuring a chloro substituent at the 6-position and a cyclopentylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-(cyclopentylamino)nicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid or its ester derivatives.

    Chlorination: The 6-position of the nicotinic acid derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated intermediate is then reacted with cyclopentylamine to introduce the cyclopentylamino group at the 4-position.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups at the 6-position.

    Oxidation: Formation of N-oxides.

    Reduction: Dechlorinated products.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to nicotinic acid derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nicotinate: Lacks the chloro and cyclopentylamino substituents.

    6-Chloronicotinic acid: Lacks the ester and cyclopentylamino groups.

    4-Aminonicotinic acid: Lacks the chloro and ester groups.

Uniqueness

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate is unique due to the presence of both the chloro and cyclopentylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other nicotinic acid derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 6-chloro-4-(cyclopentylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-8-15-12(14)7-11(10)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLZBDNSTVDLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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